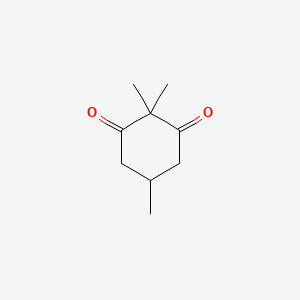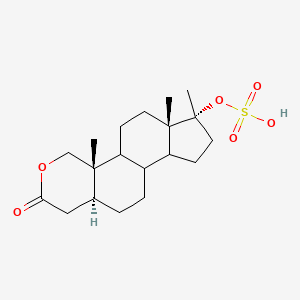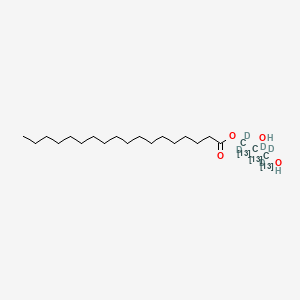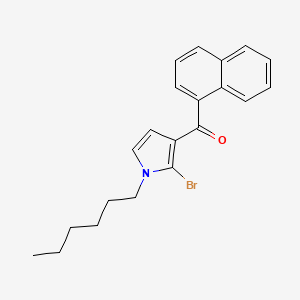
DechloroAsenapineEthanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DechloroAsenapineEthanedioate is a derivative of asenapine, a second-generation antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is characterized by the removal of a chlorine atom from the asenapine molecule and the addition of ethanedioate (oxalate) as a counterion. The modification aims to enhance the pharmacological properties and reduce potential side effects associated with the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DechloroAsenapineEthanedioate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of dechloroasenapine, which involves the selective removal of a chlorine atom from asenapine.
Formation of Ethanedioate Salt: Dechloroasenapine is then reacted with ethanedioic acid (oxalic acid) under controlled conditions to form the ethanedioate salt. This reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dechloroasenapine are synthesized using optimized reaction conditions to ensure high yield and purity.
Crystallization: The ethanedioate salt is crystallized from the reaction mixture, followed by filtration and drying to obtain the final product in a pure form.
化学反应分析
Types of Reactions
DechloroAsenapineEthanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
DechloroAsenapineEthanedioate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of chlorine removal on the pharmacological properties of asenapine derivatives.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders with fewer side effects compared to asenapine.
Industry: Utilized in the development of new antipsychotic medications with improved efficacy and safety profiles.
作用机制
DechloroAsenapineEthanedioate exerts its effects by interacting with various neurotransmitter receptors in the brain, including:
Serotonin Receptors (5-HT1A, 5-HT2A): Acts as an antagonist, reducing serotonin activity.
Dopamine Receptors (D2): Acts as an antagonist, reducing dopamine activity.
Histamine Receptors (H1): Acts as an antagonist, contributing to its sedative effects.
The compound’s mechanism of action involves blocking these receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
Asenapine: The parent compound with a chlorine atom.
Olanzapine: Another second-generation antipsychotic with a similar receptor profile.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia.
Uniqueness
DechloroAsenapineEthanedioate is unique due to the removal of the chlorine atom, which may result in a different pharmacokinetic and pharmacodynamic profile. This modification aims to reduce side effects and improve the therapeutic index compared to asenapine.
属性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(2R,6R)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene;oxalic acid |
InChI |
InChI=1S/C17H17NO.C2H2O4/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18;3-1(4)2(5)6/h2-9,14-15H,10-11H2,1H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |
InChI 键 |
KOKDXGWEPSYGBZ-YYLIZZNMSA-N |
手性 SMILES |
CN1C[C@@H]2[C@@H](C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |
规范 SMILES |
CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
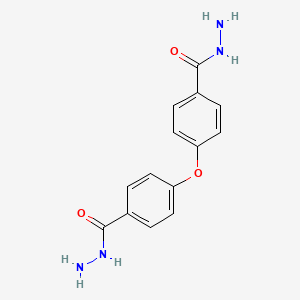
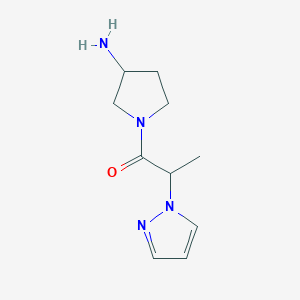
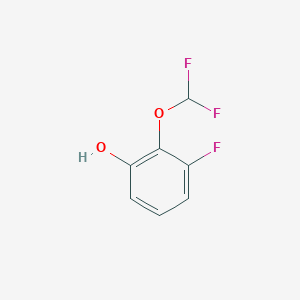
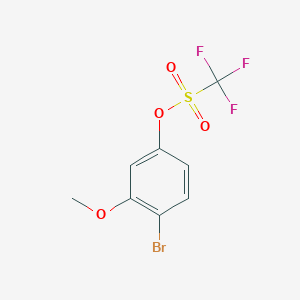
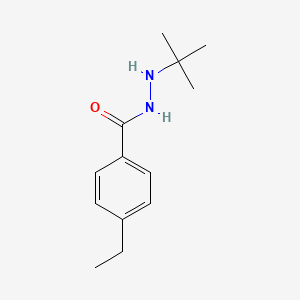
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
